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Compound of Interest

Compound Name: Hexachloroacetone

Cat. No.: B130050

Introduction

Hexachloroacetone (CsCleO) is a versatile chemical intermediate used in the synthesis of
pesticides, pharmaceuticals, and as a chlorinating agent.[1][2] It is a key precursor for
producing deuterated chloroform (CDCIs) and hexafluoroacetone.[1][3] This document provides
detailed protocols for the large-scale synthesis of hexachloroacetone, focusing on the
catalytic liquid-phase chlorination of acetone, a method favored for its high yield and efficiency
in industrial applications.[1]

Data Summary

The following table summarizes quantitative data for the synthesis of hexachloroacetone via
catalytic liquid-phase chlorination.
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Activated Carbon

Pyridine-based

Photochemical

Parameter Chlorination (Lab-
Catalyst Catalyst
Scale)
_ . Acetone or Acetone or
Starting Material Acetone

Chloroacetones

Dichloroacetone

Pyridine, 2- )
] o UV Light (254-365
Catalyst Activated Carbon Chloropyrimidine, s- )
nm
Triazine
Temperature 130-170 °C[1] 30-150 °CJ[4] 0-50 °CJ5]
Atmospheric or
Pressure slightly elevated (e.qg., Not specified Atmospheric
0.3 MPaG)[1][6]
Chlorine to Acetone ) -~
) ~7.7:1 or higher[1][6] Not specified ~6:1t0 7:1
Molar Ratio
Reaction Time ~7 hours|[6] Not specified 4-12 hours|[5]
Yield Up to 98.4%[1][6] 93.6% - 94.5%[4] 70-90%(5]
Final Purity 97-99.8%[1] >97% >97%][5]

Experimental Protocols

Method 1: Catalytic Liquid-Phase Chlorination using
Activated Carbon

This protocol is adapted from industrial-scale synthesis procedures that report high yields and

purity.[1][6][7]

Materials and Equipment:

» Reactor: A glass-lined or nickel reactor (e.g., 3 L capacity) equipped with a stirrer,

thermometer, gas inlet pipe, and a condenser.[4][6]

» Starting Materials: Acetone (low water content, <0.1 wt%)[4], chlorine gas.
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» Catalyst: Powdered activated carbon.[6]
e Solvent: Hexachloroacetone.[6][7]

e Scrubbing System: An absorption tower with a cooling system and a sodium hydroxide
solution to neutralize unreacted chlorine and HCI byproduct.[6]

 Purification System: Fractional distillation unit suitable for vacuum distillation.
Procedure:
» Reactor Preparation:
o Dry the powdered activated carbon catalyst and charge it into the reactor.
o Introduce chlorine gas for approximately 30 minutes to condition the catalyst.[6]
o Charge the reactor with hexachloroacetone to act as the solvent.[6]
e Reaction Initiation:
o Begin stirring and heat the reactor contents to the initial reaction temperature of 150 °C.[6]
o Set the internal pressure to 0.3 MPaG.[6]
o Start supplying chlorine gas at a steady flow rate (e.g., 4 L/min).[6]
e Acetone Feed and Chlorination:

o After stabilizing the chlorine flow, begin to supply acetone at a controlled rate (e.g., 0.023
mol/min).[6]

o Maintain the reaction temperature between 150 °C and 160 °C. The reaction is
exothermic, so gradual heating or cooling may be required.[6]

o Continue the acetone and chlorine feed for the duration of the reaction (e.g., 6 hours). The
molar flow rate ratio of chlorine to acetone should be maintained at approximately 7.7.[6]

e Reaction Completion:
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o After the acetone supply is terminated, continue the chlorine feed for an additional hour to
ensure complete chlorination of any remaining intermediates. The chlorine flow rate can
be reduced during this phase (e.g., to 2 L/min).[6]

o The off-gas from the reactor, containing unreacted chlorine and HCI, should be passed
through a cooled absorption tower and a cold trap to recover any volatilized organic
material, followed by a sodium hydroxide scrubber.[6]

o Catalyst Separation:
o After the reaction is complete, cool the reactor.

o Separate the activated carbon catalyst from the crude reaction mixture by filtration. The
recovered catalyst can be reused in subsequent batches.[1][6]

o Purification:

o The crude hexachloroacetone is purified by fractional distillation under reduced pressure
to separate it from impurities like pentachloroacetone.[1][5]

o Collect the fraction boiling at approximately 80-100 °C at 10 mmHg.[5] The boiling point at
atmospheric pressure is ~204 °C.[1]

Visualizations

Experimental Workflow for Large-Scale Synthesis of
Hexachloroacetone

Caption: Workflow for the catalytic synthesis of hexachloroacetone.

Safety and Handling

» Hexachloroacetone: This compound is toxic upon inhalation and skin contact and has a
pungent odor.[1][5]

e Chlorine Gas: Highly toxic and corrosive.[5]
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e Personal Protective Equipment (PPE): All procedures should be conducted in a well-
ventilated area, preferably a fume hood. Wear appropriate PPE, including nitrile gloves,
safety goggles, and a lab coat.[5]

o Waste Disposal: Neutralize acidic waste streams and dispose of chlorinated waste according
to local regulations.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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